tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate
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Description
Tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C30H36N2O7 and its molecular weight is 536.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate is a complex organic molecule with potential therapeutic applications. This article focuses on its biological activity based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the class of benzofuroisoquinoline derivatives and features a unique combination of functional groups that contribute to its biological properties. The presence of the furan ring and the methoxy group suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various biological activities including antimicrobial and anti-inflammatory properties. For instance:
- Antimicrobial Activity : Studies have shown that related compounds like tert-butyl benzoquinone (TBBQ) demonstrate significant activity against biofilms formed by Staphylococcus aureus, a common pathogen associated with chronic infections. TBBQ was effective in eradicating biofilms at concentrations as low as 64 mg/L and acted by perturbing bacterial membranes without destructuring the biofilm matrix .
- Mechanism of Action : The mechanism of action appears to involve the disruption of membrane integrity in bacteria. TBBQ was found to cause gradual leakage of potassium ions from bacterial cells over time, indicating a unique mode of action compared to other antibacterial agents .
Case Studies
- Biofilm Eradication : In vitro studies revealed that TBBQ could effectively kill slow-growing and non-growing bacterial cells within biofilms. This suggests that similar compounds may possess the ability to target persistent bacterial populations that are often resistant to conventional antibiotics .
- Synergistic Effects : The combination of TBBQ with gentamicin showed enhanced antibacterial effects. This synergy could provide a pathway for developing combination therapies that might overcome resistance mechanisms in pathogenic bacteria .
Data Tables
Activity | Concentration (mg/L) | Effect |
---|---|---|
Biofilm Eradication | ≤64 | Complete eradication of S. aureus biofilms |
Synergistic Effect with Gentamicin | Variable | Enhanced antibacterial activity |
Properties
IUPAC Name |
tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O7/c1-28(2,3)39-27(34)32-14-13-29-24-19-7-8-21(36-5)25(24)38-26(29)20(10-12-30(29,35)22(32)16-19)31(4)23(33)9-6-18-11-15-37-17-18/h6-9,11,15,17,20,22,26,35H,10,12-14,16H2,1-5H3/b9-6+/t20-,22-,26+,29+,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZZMBNYLJZYMJ-UUVMSNNQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)N(C)C(=O)C=CC6=COC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)N(C)C(=O)/C=C/C6=COC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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